molecular formula C14H12N4O2 B1333150 4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol CAS No. 223645-69-0

4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol

Cat. No.: B1333150
CAS No.: 223645-69-0
M. Wt: 268.27 g/mol
InChI Key: KNVHHGXTGJXUAC-UHFFFAOYSA-N
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Description

4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol is a chemical compound with the molecular formula C14H12N4O2 and a molecular weight of 268.27 g/mol . This compound is known for its unique structure, which includes a triazole ring and phenol groups, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of hydrazine derivatives with aromatic aldehydes, followed by further reactions to introduce the amino and hydroxy groups . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol undergoes various chemical reactions, including:

Scientific Research Applications

4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have explored its potential as an enzyme inhibitor.

    Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[4-amino-5-(4-hydroxyphenyl)-1,2,4-triazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c15-18-13(9-1-5-11(19)6-2-9)16-17-14(18)10-3-7-12(20)8-4-10/h1-8,19-20H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVHHGXTGJXUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2N)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420739
Record name 4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779385
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

223645-69-0
Record name 4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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